molecular formula C14H21BrN2O B1442714 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol CAS No. 1355532-16-9

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol

Cat. No. B1442714
M. Wt: 313.23 g/mol
InChI Key: KTLMBAWFWFODKO-UHFFFAOYSA-N
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Description

“2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol” is a chemical compound with the CAS Number: 1355532-16-9 . It has a molecular weight of 313.24 . The IUPAC name for this compound is 2-{4-[1-(4-bromophenyl)ethyl]-1-piperazinyl}ethanol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The incorporation of the piperazine ring into biologically active compounds can be accomplished through a Mannich reaction . The product is typically purified by crystallization from 96% ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.

It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A study focused on synthesizing a similar compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, outlining the technological parameters such as raw material ratios, reaction time, and temperature for optimized production (Wang Jin-peng, 2013).
  • Structural Confirmation : Another research elaborates on the structure of a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione using high-resolution mass spectrometry (HRMS), IR, 1H, and 13C NMR experiments (M. Wujec & R. Typek, 2023).

Biological Evaluation

  • Antimicrobial Properties : A study conducted in 2014 synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and tested them for in vitro antimicrobial properties, revealing significant antibacterial and antifungal activities in some of the compounds (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
  • Learning and Memory Facilitation : Another research synthesized derivatives of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl and investigated their effects on learning and memory facilitation in mice, finding significant enhancements in these cognitive functions (Li Ming-zhu, 2012).

Antitumor Activity

  • Effect on Tumor DNA Methylation : A 2020 study synthesized tertiary amino alcohols of piperazine series and their dihydrochlorides, which were then tested for their effect on tumor DNA methylation in vitro (N. Hakobyan et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLMBAWFWFODKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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